molecular formula C15H10F2N6O2 B2811368 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-04-6

2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2811368
CAS RN: 1396767-04-6
M. Wt: 344.282
InChI Key: XRXDXCAVKXJBLI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph or -φ), and a tetrazole group (a 5-membered ring containing 4 nitrogen atoms and one carbon atom). The presence of two fluorine atoms on the benzene ring indicates that it is a fluorinated compound .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, and the tetrazole group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole group, for example, is a heterocyclic ring, which means it contains atoms of at least two different elements. This, combined with the aromatic phenyl group and the polar amide group, would give the molecule a range of different chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic phenyl group could impact its solubility, while the presence of the fluorine atoms could affect its reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds related to 2-(4-(3,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, revealing insights into their structural and physical properties. For instance, Talupur, Satheesh, and Chandrasekhar (2021) synthesized a series of compounds by condensing thiophene-2-carboxamide derivatives with various phenyl phosphoro dichloridates, showcasing a methodological advancement in the synthesis of tetrazole derivatives with potential biological activities. These compounds were characterized by IR, NMR, Mass, and elemental analysis, demonstrating their complex chemical structures and potential for further functionalization (Talupur et al., 2021).

Antimicrobial Applications

The antimicrobial potential of tetrazole derivatives has been a subject of considerable interest. Jadhav, Raundal, Patil, and Bobade (2017) investigated a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good antimicrobial activities against various bacterial and fungal strains. This research highlights the significance of tetrazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Photophysical Properties

The photophysical properties of related compounds have also been explored, with Novanna, Kannadasan, and Shanmugam (2020) conducting a study on the synthesis and photophysical properties of blue emissive 2-amino-3-carboxamide-1,1′-biaryls. Their findings open up possibilities for using such compounds in optoelectronic applications due to their luminescence in the blue region and high fluorescence quantum yields (Novanna et al., 2020).

Anticancer Activities

In the realm of anticancer research, Cai, Liu, Li, Wei-li, Liu, and Nabo (2016) synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines. Their research demonstrated that specific structural modifications could enhance the anticancer potential of these compounds, highlighting the importance of chemical innovation in the development of new anticancer drugs (Cai et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[4-[(3,4-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O2/c16-11-6-1-8(7-12(11)17)15(25)19-9-2-4-10(5-3-9)23-21-14(13(18)24)20-22-23/h1-7H,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDXCAVKXJBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)F)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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